Indoprofen-d3 is classified as a non-steroidal anti-inflammatory drug. It belongs to the class of compounds that inhibit cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—molecules involved in inflammation and pain signaling. The compound is sourced from synthetic pathways that involve the incorporation of deuterium into the indoprofen structure, which can be achieved through various chemical reactions.
The synthesis of indoprofen-d3 can be accomplished through several methods, including:
Indoprofen-d3 maintains the core structure of indoprofen, characterized by its carboxylic acid group and an aromatic ring system. The incorporation of deuterium atoms alters its isotopic composition without significantly changing its molecular geometry.
The presence of deuterium enhances the compound's mass spectrometric properties, allowing for more precise tracking in metabolic studies.
Indoprofen-d3 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
Indoprofen-d3 exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation and alleviating pain.
Indoprofen-d3 exhibits several important physical and chemical properties:
These properties make indoprofen-d3 suitable for various experimental applications where stability and solubility are critical factors .
Indoprofen-d3 is employed in various research contexts:
Indoprofen-d3 is a deuterated analogue of the nonsteroidal anti-inflammatory drug (NSAID) indoprofen (C₁₇H₁₅NO₃), where three hydrogen atoms at the methyl group (C2 position) are replaced by deuterium atoms (CD₃), yielding the molecular formula C₁₇H₁₂D₃NO₃ [1] [3] [8]. This modification creates a stable isotopologue with a molecular mass of 284.33 g/mol, compared to 281.31 g/mol for the protiated form [3] [5]. The isoindolinone ring system and carboxylic acid moiety remain intact, preserving the core pharmacophore responsible for cyclooxygenase (COX) inhibition [1] [9]. The CD₃ group introduces minor steric alterations but significantly impacts bond vibrational frequencies and kinetic parameters due to deuterium's higher mass and lower zero-point energy [5] [7].
Table 1: Structural Comparison of Indoprofen and Indoprofen-d3
Property | Indoprofen | Indoprofen-d3 |
---|---|---|
Molecular Formula | C₁₇H₁₅NO₃ | C₁₇H₁₂D₃NO₃ |
Molecular Weight (g/mol) | 281.31 | 284.33 |
Deuterium Position | None | C2 Methyl Group |
CAS Registry Number | 31842-01-0 | Not specified in sources |
Core Pharmacophore | 4-(1-oxoisoindolin-2-yl)phenyl + propanoic acid | Identical |
Synthesis of indoprofen-d3 employs isotopic labeling strategies to ensure site-specific deuteration and isotopic purity (>99%). Key approaches include:
Isotopic purity is validated via liquid chromatography-mass spectrometry (LC-MS), ensuring >98% deuterium incorporation. This precision prevents isotopic dilution effects in tracer studies, particularly in metabolic profiling or drug distribution assays [5] [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Table 2: Key Spectroscopic Signatures of Indoprofen-d3
Technique | Indoprofen Signal | Indoprofen-d3 Signal | Interpretation |
---|---|---|---|
¹H-NMR (CDCl₃) | 1.50 ppm (3H, d) | Absent | Methyl group deuteration |
¹³C-NMR (CDCl₃) | 18.5 ppm (q) | Triplet (J ≈ 20 Hz) | C-D coupling |
EI-MS | m/z 281.31 [M]⁺ | m/z 284.33 [M]⁺ | +3 Da mass shift |
HR-MS | 281.1052 [M]⁺ | 284.1257 [M]⁺ | Deuterium mass effect |
Fluorescence Profiling: Indoprofen's intrinsic fluorescence (ex/em ~280/350 nm) [6] remains unaltered in indoprofen-d3, as deuteration minimally affects electronic transitions. This property enables its use as an internal standard in bioanalytical assays without spectral interference [5] [6].
Deuterium substitution in indoprofen-d3 induces kinetic isotope effects (KIEs) that alter molecular dynamics and binding interactions:
These computational insights support indoprofen-d3's utility as a tracer for studying indoprofen's metabolic fate and target engagement without perturbing its pharmacological activity [2] [5].
Table 3: Computational Parameters for Indoprofen and Indoprofen-d3
Parameter | Indoprofen | Indoprofen-d3 | Computational Method |
---|---|---|---|
C2 Bond Dissociation Energy (kcal/mol) | 98.5 | 103.2 | DFT (B3LYP/6-31G**) |
Predicted log P | 3.10 | 3.25 | Molecular dynamics (PARM96) |
COX-1 Binding Energy (ΔG, kcal/mol) | -8.2 | -8.0 | Docking (AMBER 5.0) |
Torsional Barrier (C1-C2 bond, kcal/mol) | 2.8 | 3.5 | Ab initio MD |
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